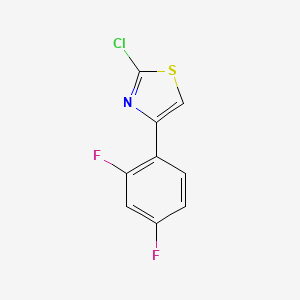

2-Chloro-4-(2,4-difluorophenyl)thiazole

Description

Data Table 1: Summary of Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-4-(2,4-difluorophenyl)-1,3-thiazole |

| Molecular Formula | C₉H₄ClF₂NS |

| Molecular Weight | 231.65 g/mol (theoretical) |

| CAS Number | 1235-22-00 |

| SMILES | Fc1c(ccc(c1)F)c2nc([s]c2)Cl |

Properties

IUPAC Name |

2-chloro-4-(2,4-difluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NS/c10-9-13-8(4-14-9)6-2-1-5(11)3-7(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPIKCFZMHMRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)thiazole typically involves the reaction of 2,4-difluorophenylthiourea with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole compound. The general reaction scheme is as follows:

2,4-difluorophenylthiourea+POCl3→2-Chloro-4-(2,4-difluorophenyl)thiazole

Industrial Production Methods: In industrial settings, the production of

Biological Activity

2-Chloro-4-(2,4-difluorophenyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(2,4-difluorophenyl)thiazole can be represented as follows:

- IUPAC Name: 2-Chloro-4-(2,4-difluorophenyl)thiazole

- Molecular Formula: C10H6ClF2N

- Molecular Weight: 229.62 g/mol

The biological activity of thiazole derivatives often involves interactions with specific molecular targets, including enzymes and receptors. The mechanism of action for 2-Chloro-4-(2,4-difluorophenyl)thiazole may include:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Antimicrobial Activity: Thiazoles have been reported to exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antimicrobial Properties

Research indicates that thiazole derivatives can possess significant antimicrobial activity. For instance, studies have demonstrated that certain thiazole compounds exhibit lower Minimum Inhibitory Concentration (MIC) values compared to standard antimicrobial agents like fluconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Chloro-4-(2,4-difluorophenyl)thiazole | TBD | Antimicrobial |

| Fluconazole | 8 | Reference |

Anti-Cancer Activity

Thiazoles have been explored for their anticancer potential. A study highlighted the efficacy of thiazole derivatives against various cancer cell lines, with some compounds showing IC50 values lower than traditional chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-4-(2,4-difluorophenyl)thiazole | HepG-2 | TBD |

| 5-Fluorouracil | HepG-2 | 6.14 |

Case Studies

-

Anti-Candida Activity:

A series of thiazole derivatives were synthesized and evaluated for their anti-Candida activity. The study found that certain derivatives had significantly lower MIC values than fluconazole, indicating promising antifungal properties . -

Trypanosomiasis Treatment:

Related thiazole compounds have been investigated for their potential in treating human African trypanosomiasis (HAT). These studies focused on the development of potent inhibitors against Trypanosoma brucei, demonstrating the importance of structure-activity relationships in drug design .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-chloro-4-(2,4-difluorophenyl)thiazole. Thiazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The presence of halogen substituents, particularly fluorine and chlorine, has been linked to enhanced cytotoxicity against these cell lines .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial effects. Compounds structurally related to 2-chloro-4-(2,4-difluorophenyl)thiazole have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity .

Anticonvulsant Activity

Research indicates that thiazole derivatives can exhibit anticonvulsant properties. For example, a study on thiazole-integrated pyrrolidin-2-one analogues found that certain compounds provided protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance anticonvulsant efficacy .

Pharmacological Applications

Calcium Channel Inhibition

The compound has been identified as a potential inhibitor of T-type calcium channels, which are implicated in various pathophysiological conditions such as epilepsy and chronic pain. In vitro studies demonstrated that thiazole-based compounds could effectively inhibit T-type calcium currents, suggesting their potential use in treating conditions associated with calcium channel dysregulation .

Anti-Trypanosomal Activity

Thiazole derivatives have been explored for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Some analogues of thiazole compounds exhibited potent anti-trypanosomal activity while maintaining low toxicity to mammalian cells. This highlights the potential for developing new treatments for neglected tropical diseases .

Material Science Applications

Organic Synthesis

In organic chemistry, 2-chloro-4-(2,4-difluorophenyl)thiazole serves as a valuable intermediate for synthesizing more complex molecules. Its unique reactivity allows chemists to explore various synthetic pathways leading to novel thiazole derivatives with tailored properties for specific applications .

Data Tables

| Application Area | Activity | Cell Line/Model | IC50/ED50/Toxicity |

|---|---|---|---|

| Anticancer | Growth inhibition | MCF-7 (Breast Cancer) | IC50: 5.71 μM (vs 5-FU: 6.14 μM) |

| Antimicrobial | Bacterial inhibition | Various Gram-positive/negative strains | Varies by compound |

| Anticonvulsant | Seizure protection | Animal models | ED50: 18.4 mg/kg |

| Calcium Channel Inhibition | Current inhibition | In vitro assays | IC50 values vary |

Case Studies

-

Anticancer Study on Thiazoles

A recent study synthesized several thiazole-based compounds and evaluated their anticancer activity against multiple human cancer cell lines. Among these, one derivative exhibited superior activity with an IC50 value significantly lower than standard chemotherapeutics such as 5-fluorouracil. -

Antimicrobial Efficacy Assessment

A series of thiazole derivatives were tested against various bacterial strains, revealing promising results particularly against resistant strains of Staphylococcus aureus. This suggests a potential pathway for developing new antibiotics based on thiazole scaffolds. -

Calcium Channel Inhibition Research

Research focused on the role of T-type calcium channels in pain management indicated that thiazole derivatives could serve as lead compounds for developing new analgesics targeting these channels.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations:

- Halogen vs. The amino derivative exhibits enzyme inhibition (IC₅₀ = 340 nM), suggesting bioactivity sensitive to substituent electronics .

- Aryl Group Variations: The 2,4-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to phenyl (2-Chloro-4-phenylthiazole) or 4-chlorophenyl groups. This may improve binding affinity in therapeutic targets, as seen in thiazole-chalcone hybrids with 2,4-difluorophenyl substituents, which show potent antitubercular activity (MIC < pyrazinamide) .

- Halogen Size and Interactions: Chloro substituents (e.g., in 4-(4-chlorophenyl)thiazole derivatives) are associated with antimicrobial activity, while bromo analogues may exhibit stronger intermolecular interactions due to larger atomic size .

Physicochemical and Electronic Properties

- For example, 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole (MW: 245.68 g/mol) is marketed for its balance of reactivity and selectivity in drug development .

- Crystallinity and Solubility: Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) exhibit similar planar conformations, but chloro derivatives may have lower melting points due to weaker halogen bonding compared to bromo analogues .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(2,4-difluorophenyl)thiazole, and how are reaction conditions optimized?

The compound is typically synthesized via Hantzsch thiazole condensation , involving cyclization of thiosemicarbazides with α-haloketones. For example, 4-(4-chlorophenyl)thiazole derivatives are prepared by reacting 2-bromo-4’-chloroacetophenone with thiosemicarbazones under reflux in ethanol, followed by purification via crystallization . Key optimization parameters include solvent choice (e.g., DMSO or ethanol), reaction time (12–24 hours), and temperature control (60–80°C). Yield improvements often involve stoichiometric adjustments of halogenated precursors and catalytic acid/base additives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions on the thiazole ring and fluorophenyl group .

- X-ray crystallography resolves molecular geometry, confirming dihedral angles between the thiazole and difluorophenyl moieties (e.g., 48.7° observed in similar structures) .

- IR spectroscopy verifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .

Q. How do solubility and stability vary under different experimental conditions?

The compound’s solubility is influenced by substituents: electron-withdrawing groups (e.g., -Cl, -F) reduce polarity, enhancing solubility in organic solvents like DCM or DMSO. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the thiazole ring .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this thiazole derivative?

- The 2,4-difluorophenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Substitution at the 4-position of the thiazole ring with halogens (Cl/F) correlates with increased enzyme inhibition (e.g., lactoperoxidase) compared to methoxy or methyl groups .

- Hydrogen bonding between the thiazole nitrogen and target proteins (e.g., Leishmania enzymes) is critical for antiparasitic activity .

Q. What mechanistic insights explain its enzyme inhibition properties?

In lactoperoxidase inhibition , the compound acts as a competitive inhibitor, demonstrated by Lineweaver-Burk plots showing increased Km values without affecting Vmax. Molecular docking reveals interactions between the thiazole sulfur and the enzyme’s heme iron, disrupting substrate binding .

Q. How do in silico models predict its pharmacokinetic and toxicity profiles?

Computational studies (e.g., molecular docking with Leishmania trypanothione reductase) highlight strong binding affinity (ΔG = –9.2 kcal/mol) via hydrophobic interactions with Val53, Phe396, and Leu398 residues. ADMET predictions suggest moderate hepatic clearance and low cardiotoxicity risk .

Q. What strategies improve selectivity in antiparasitic applications?

- Hybridization with triazole or pyrazole moieties enhances selectivity for Leishmania over mammalian cells (e.g., IC₅₀ = 12 µM for L. amazonensis vs. >100 µM for human fibroblasts) .

- Prodrug formulations using ester linkages improve bioavailability in in vivo models .

Methodological Considerations

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from assay conditions (pH, cell line variability). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curve normalization are recommended .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

LC-MS/MS with electrospray ionization detects halogenated byproducts (e.g., 2,4-dichloro derivatives) at ppm levels. Column choice (C18 vs. phenyl-hexyl) optimizes separation of polar intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.